molecular formula C19H36O3 B110599 Methyl ricinoleate CAS No. 141-24-2

Methyl ricinoleate

Cat. No. B110599
CAS RN: 141-24-2
M. Wt: 312.5 g/mol
InChI Key: XKGDWZQXVZSXAO-ADYSOMBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ricinoleate is a clear, viscous fluid that is used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . It is also a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene . It is derived from natural raw materials and is completely biodegradable .


Synthesis Analysis

Methyl ricinoleate is commercially obtained by the transesterification from castor oil . It has been synthesized in various studies, including one where it was produced via the environmentally friendly synthesis and photopolymerization for biomedical applications . Another study reported its production through the hydrogenation process using a Cu/Ni bimetallic catalyst .


Molecular Structure Analysis

The molecular formula of Methyl ricinoleate is C19H36O3 . Its structure has been analyzed in various studies .


Chemical Reactions Analysis

Methyl ricinoleate has been studied in various chemical reactions. For instance, the kinetics of its enzymatic hydrolysis in the presence of Candida antarctica Lipase B was analyzed . Another study investigated the product distribution arising from its pyrolysis at 550 °C .


Physical And Chemical Properties Analysis

Methyl ricinoleate has a molecular weight of 312.5 g/mol . It has a density of 0.9236 g/mL at 22 °C and a melting point of -4.5 °C . Its solubility in water is 9.87×10^-2 mg/L .

Scientific Research Applications

Pyrolysis Process and Production of Chemicals

Methyl ricinoleate has been studied for its role in the pyrolysis process. Optimal preheating and pyrolysis temperatures lead to the effective production of heptaldehyde and methyl undecenoate (Hong-bo Hu et al., 2000).

Synthesis of Ricinoleic Acid Amides

In solvent-free conditions, synthesis of (R)- and (S)-ricinoleic acid amides from methyl ricinoleate demonstrates the chemical versatility of methyl ricinoleate. This synthesis has shown significant anticancer potential (Sylwia Matysiak et al., 2017).

Transesterification with Ionic Liquids

The transesterification of castor oil and methanol using ionic liquids as catalysts to produce methyl ricinoleate is another significant application. This process has been optimized to enhance the yield of methyl ricinoleate (W. Xu et al., 2015).

Aroma Compound Production by Yeast

Methyl ricinoleate is used as a substrate for the production of γ-decalactone by fungi, specifically by the yeast Pichia guilliermondii. This application is of interest to the aromatic industry (Y. Pagot & J. Belin, 1996).

Bioconversion Metabolism

Research also focuses on the peroxisomal β-oxidation metabolism responsible for the bioconversion of methyl ricinoleate into lactones, highlighting the importance of carnitine octanoyltransferase in this process (Y. Pagot & J. Belin, 1996).

Electromyogram Studies

The electromyogram recorded from the proximal colon of cats during exposure to sodium ricinoleate provides insights into the local effects of ricinoleic acid and its derivatives on intestinal muscle activity (J. Christensen & B. Freeman, 1972).

Kinetics of Enzymatic Hydrolysis

The enzymatic hydrolysis of Methyl Ricinoleate, particularly using Candida antarctica Lipase B, offers insights into the production of ricinoleic acid, a valuable material in various industries (T. Neeharika et al., 2015).

Safety And Hazards

Methyl ricinoleate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

While specific future directions for Methyl ricinoleate are not mentioned in the sources, it continues to be a subject of research in various fields, including its use in the production of fine chemicals and polymer precursors , and in the production of biodiesel from Ricinus communis seed oil .

Relevant Papers

properties

IUPAC Name

methyl (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10-/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGDWZQXVZSXAO-ADYSOMBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029169
Record name Methyl ricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [HSDB]
Record name 9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ricinoleic acid, methyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6965
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

BP: 245 °C at 10 mm Hg
Record name Ricinoleic acid, methyl ester
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in alcohol, ether
Record name Ricinoleic acid, methyl ester
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.9236 at 22 °C/4 °C
Record name Ricinoleic acid, methyl ester
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Methyl ricinoleate

Color/Form

Colorless liquid

CAS RN

141-24-2
Record name Methyl ricinoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ricinoleic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ricinoleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl ricinoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl ricinoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL RICINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90FDR3O96Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ricinoleic acid, methyl ester
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Freezing point: -4.5 °C
Record name Ricinoleic acid, methyl ester
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl ricinoleate
Reactant of Route 2
Reactant of Route 2
Methyl ricinoleate
Reactant of Route 3
Reactant of Route 3
Methyl ricinoleate
Reactant of Route 4
Reactant of Route 4
Methyl ricinoleate
Reactant of Route 5
Methyl ricinoleate
Reactant of Route 6
Reactant of Route 6
Methyl ricinoleate

Citations

For This Compound
2,510
Citations
O Berdeaux, WW Christie, FD Gunstone… - Journal of the American …, 1997 - Springer
… ABSTRACT: The conjugated linoleic acid methyl cis-9,trans11-octadecadienoate has been prepared on a large scale from methyl ricinoleate. Methyl ricinoleate was purified from castor …
Number of citations: 117 link.springer.com
H Guobin, L Zuyu, Y Suling, Y Rufeng - Journal of the American Oil …, 1996 - Springer
… However, thermal splitting of methyl ricinoleate overcomes these disadvantages and yields … A French patent of ORGANCO Company reported that methyl ricinoleate was pyrolyzed at …
Number of citations: 27 link.springer.com
A Sammaiah, KV Padmaja… - European Journal of …, 2016 - Wiley Online Library
… In the present study, we report the synthesis of estolide esters from methyl ricinoleate with three different dicarboxylic acids and their characterization for physico-chemical and lubricant …
Number of citations: 15 onlinelibrary.wiley.com
S Yu, Y Duan, X Mao, Q Xie, G Zeng, M Lu… - Journal of Analytical and …, 2018 - Elsevier
A stable high-temperature reaction site and the uniformity and speed of heating the feedstocks play a key role in pyrolysis processes. In this study, microwave-assisted heating coupled …
Number of citations: 14 www.sciencedirect.com
A Dupé, M Achard, C Fischmeister… - ChemSusChem, 2012 - Wiley Online Library
… interested in the transformation of methyl ricinoleate (R-12-… , the preliminary derivatization of methyl ricinoleate through the … Herein, we report on the transformation of methyl ricinoleate …
TTT Ho, T Jacobs, MAR Meier - ChemSusChem: Chemistry & …, 2009 - Wiley Online Library
… In order to minimize the experimental effort while maximizing the information content of the performed experiments we investigated the cross-metathesis of methyl ricinoleate (1) with MA …
Y JUNG-SEOK, J GYU-JONG… - … of microbiology and …, 2005 - koreascience.kr
… In this study, for the enzymatic synthesis of methyl ricinoleate from castor oil, seven … amount of reaction mixture, the yield of methyl ricinoleate decreased gradually, and the highest yield …
Number of citations: 21 koreascience.kr
S Ba, H Zhang, YJ Lee, CW Ng… - European Journal of Lipid …, 2016 - Wiley Online Library
… oxidized methyl ricinoleate (… methyl ricinoleate (IV) would have the same desired properties when it used as biodiesel. Our results showed that the viscosity of oxidized methyl ricinoleate …
Number of citations: 14 onlinelibrary.wiley.com
X Mao, Q Xie, Y Duan, S Yu, Y Nie - Materials, 2022 - mdpi.com
… In this study, the product distribution arising from pyrolysis of methyl ricinoleate (MR) at 550 C with low and high heating rates was first studied by pyrolysis–gas chromatography/mass …
Number of citations: 2 www.mdpi.com
Y Duan, Y Nie, R Gong, S Yu, D Deng… - Journal of Chemical & …, 2016 - ACS Publications
… methyl gadoleate is similar to the molecular weight of methyl ricinoleate. Figure 2 compared the density experimental data of methyl ricinoleate in this work with those of methyl stearate, …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.